molecular formula C27H40N2O3 B12713778 (4R-(4alpha,5alpha,6beta,7beta))-Hexahydro-5,6-dihydroxy-4,7-bis(2-methylpropyl)-2H-1,3-diazepin-2-one CAS No. 167826-76-8

(4R-(4alpha,5alpha,6beta,7beta))-Hexahydro-5,6-dihydroxy-4,7-bis(2-methylpropyl)-2H-1,3-diazepin-2-one

Cat. No.: B12713778
CAS No.: 167826-76-8
M. Wt: 440.6 g/mol
InChI Key: IMZZHVHPPUNPKB-XPGKHFPBSA-N
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Description

This compound is a stereochemically complex 1,3-diazepin-2-one derivative characterized by a seven-membered heterocyclic ring fused with hydroxyl and isobutyl (2-methylpropyl) substituents. Its stereochemical configuration (4R, 4α, 5α, 6β, 7β) and hydroxyl groups at positions 5 and 6 contribute to its unique three-dimensional conformation, which is critical for interactions with biological targets. The compound’s bis(2-methylpropyl) groups enhance lipophilicity, influencing membrane permeability and metabolic stability.

Properties

CAS No.

167826-76-8

Molecular Formula

C27H40N2O3

Molecular Weight

440.6 g/mol

IUPAC Name

(4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one

InChI

InChI=1S/C27H40N2O3/c1-19(2)15-23-25(30)26(31)24(16-20(3)4)29(18-22-13-9-6-10-14-22)27(32)28(23)17-21-11-7-5-8-12-21/h5,7-9,11-14,19-20,23-26,30-31H,6,10,15-18H2,1-4H3/t23-,24-,25+,26+/m1/s1

InChI Key

IMZZHVHPPUNPKB-XPGKHFPBSA-N

Isomeric SMILES

CC(C)C[C@@H]1[C@@H]([C@H]([C@H](N(C(=O)N1CC2=CCCC=C2)CC3=CC=CC=C3)CC(C)C)O)O

Canonical SMILES

CC(C)CC1C(C(C(N(C(=O)N1CC2=CCCC=C2)CC3=CC=CC=C3)CC(C)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one involves several steps, including the formation of the diazepane ring, the introduction of the benzyl and cyclohexa-1,5-dien-1-ylmethyl groups, and the addition of hydroxyl and isobutyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The benzyl and cyclohexa-1,5-dien-1-ylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or carboxylic acids, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one is studied for its unique structure and reactivity. It can serve as a model compound for understanding stereochemistry and reaction mechanisms.

Biology

In biology, this compound may be used to study enzyme interactions and metabolic pathways. Its complex structure makes it a valuable tool for probing the specificity and activity of various biological catalysts.

Medicine

In medicine, (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one could have potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs or treatments for various diseases.

Industry

In industry, this compound might be used in the synthesis of complex molecules or as a precursor for the production of pharmaceuticals, agrochemicals, or other high-value chemicals.

Mechanism of Action

The mechanism of action of (4R,5S,6S,7R)-1-benzyl-3-(cyclohexa-1,5-dien-1-ylmethyl)-5,6-dihydroxy-4,7-bis(2-methylpropyl)-1,3-diazepan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of diazepinone derivatives, which exhibit diverse pharmacological activities. Below is a comparative analysis of its structural and functional analogs:

Structural and Functional Analogues

Compound Name Key Substituents Biological Activity CYP450 Interaction Reference
Target Compound 4,7-bis(2-methylpropyl), 5,6-dihydroxy HIV protease inhibition (inferred) Inhibits CYP3A (in vitro), Induces CYP2B (in vivo)
SD894 Phenylmethyl, imidazoylcarbamoyl HIV-1 protease inhibitor Time-dependent CYP3A inhibition; CYP2B induction
XK2 4,7-bis(phenylmethyl), 1,3-bis(naphthyl) Undisclosed Not studied
3-Amino-7-methyl-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one Amino, phenyl, methyl Anxiolytic (benzodiazepine-like) Likely CYP3A4 substrate
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one Chloro, phenyl, methyl Sedative-hypnotic Metabolized by CYP3A4

Key Findings

Structural Differences and Pharmacological Effects The target compound and SD894 share a diazepinone core but differ in substituents: SD894 includes aryl and imidazole groups, enabling direct interaction with HIV protease, while the target’s isobutyl groups may optimize steric hindrance and metabolic stability . XK2 features bulkier naphthyl and phenylmethyl groups, which likely enhance binding to hydrophobic enzyme pockets but reduce solubility compared to the target compound . Classic benzodiazepines (e.g., derivatives in ) lack hydroxyl and alkyl substituents, favoring GABA receptor modulation over protease inhibition.

CYP450 Interactions

  • The target compound and SD894 exhibit dual CYP modulation:

  • In vitro : Both inhibit CYP3A isoforms (critical for drug metabolism), likely via mechanism-based inactivation involving metabolite-enzyme complex formation .
  • In vivo : SD894 induces CYP2B, a unique divergence from its inhibitory effects, suggesting dose-dependent regulatory mechanisms .
    • In contrast, benzodiazepines (e.g., ) are primarily CYP3A4 substrates without significant induction/inhibition activity.

Therapeutic Implications The target compound’s CYP2B induction may complicate co-administration with drugs metabolized by this isozyme (e.g., cyclophosphamide). SD894’s arylamine structure correlates with irreversible CYP3A inhibition, a property absent in non-amine diazepinones like XK2 .

Biological Activity

(4R-(4alpha,5alpha,6beta,7beta))-Hexahydro-5,6-dihydroxy-4,7-bis(2-methylpropyl)-2H-1,3-diazepin-2-one is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₄₁H₃₈N₂O₃
  • Molecular Weight : 606.752 g/mol
  • Chirality : The compound exhibits multiple chiral centers which may influence its biological interactions.

The compound's biological activity is largely attributed to its interaction with various receptors and enzymes in the body. Notably:

  • Receptor Interaction : It has been shown to interact with the thyroid hormone receptor β (THR-β), which plays a critical role in lipid metabolism and energy regulation .
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways.

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity TypeDescription
Antioxidant Exhibits properties that may reduce oxidative stress in cellular environments.
Anti-inflammatory Potential to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
Lipid Metabolism Influences lipid profiles by acting on THR-β, potentially lowering LDL cholesterol levels .

Case Studies

  • Lipid Profile Improvement :
    • In a controlled study involving healthy volunteers, administration of a related compound showed a significant reduction in LDL cholesterol and triglycerides without adverse effects on thyroid function .
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is hypothesized to stem from differential receptor expression in malignant versus normal tissues.

Research Findings

Recent research has focused on optimizing the structure of related diazepinone compounds to enhance their potency and selectivity for target receptors. For example:

  • Modifications leading to increased THR-β selectivity have resulted in compounds with improved safety profiles and efficacy in preclinical models .

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